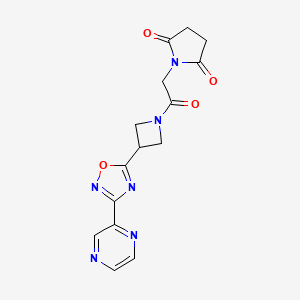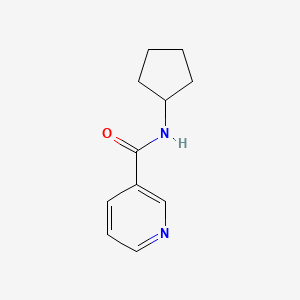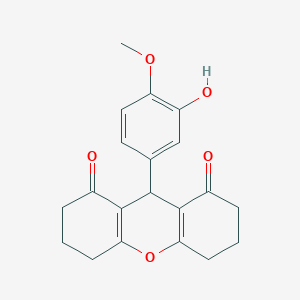
5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)pentanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)pentanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pentanamide Side Chain: The pentanamide side chain can be introduced through an amide coupling reaction using appropriate reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Allylation: The final step involves the allylation of the amide nitrogen using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially leading to the formation of hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the allyl group, where nucleophiles can replace the allyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)pentanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Other compounds with a quinazolinone core, such as 2-methyl-4(3H)-quinazolinone.
Amide Derivatives: Compounds with similar amide side chains, such as N-(prop-2-en-1-yl)acetamide.
Uniqueness
5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)pentanamide is unique due to its specific combination of the quinazolinone core and the pentanamide side chain with an allyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-10-17-14(20)9-5-6-11-19-15(21)12-7-3-4-8-13(12)18-16(19)22/h2-4,7-8H,1,5-6,9-11H2,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZBZHHVGYANEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-fluorophenyl)methyl]-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-carboxamide](/img/structure/B2631971.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2631973.png)
![1-Hydroxy-3-methyl-benzo[4,5]imidazo[1,2-a]-pyridine-4-carboxylic acid](/img/structure/B2631975.png)


![3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2631978.png)
![(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2631979.png)


![N-[(furan-2-yl)methyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2631984.png)

![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2631987.png)
![1'-(5-bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2631993.png)

